molecular formula C24H32N4O3 B2968011 N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900895-21-8

N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2968011
CAS No.: 900895-21-8
M. Wt: 424.545
InChI Key: NIGCPGCTZKWTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its structure features a fused pyrido-pyrrolo-pyrimidine core substituted with a 3-methoxypropyl group at position 1, a methyl group at position 9, and a carboxamide moiety at position 2 with cyclohexyl and ethyl substituents on the nitrogen atom.

The synthesis of such derivatives typically involves condensation reactions under reflux conditions with glycinate esters, as described in related pyridopyrrolopyrimidine syntheses .

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-26(18-11-6-5-7-12-18)24(30)20-16-19-22(27(20)14-9-15-31-3)25-21-17(2)10-8-13-28(21)23(19)29/h8,10,13,16,18H,4-7,9,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGCPGCTZKWTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structure that includes multiple functional groups contributing to its biological activity. Its molecular formula is C23H30N4O2C_{23}H_{30}N_{4}O_{2}, and it features a pyrido-pyrimidine core which is significant for its interaction with biological targets.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of HSP90 : The compound has been identified as a potential inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stabilization of various oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins via the ubiquitin-proteasome pathway, thereby exerting anti-cancer effects .
  • Cell Cycle Arrest : Studies suggest that compounds similar to this one can induce cell cycle arrest in cancer cells. For instance, selective inhibition of related kinases has been shown to cause G1 phase arrest in various cancer cell lines .
  • Anti-inflammatory Effects : There are indications that the compound may also exhibit anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityObservations
HSP90 InhibitionInduces degradation of oncogenic proteins
Cell Cycle ArrestG1 phase arrest in cancer cell lines
Anti-inflammatoryPotential application in chronic inflammatory diseases

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies have demonstrated that the compound effectively reduces cell viability in various cancer cell lines by targeting HSP90. This suggests a promising role in cancer therapeutics.
  • Neurodegenerative Disorders : Given its mechanism of action related to protein stabilization and degradation, there is potential for application in neurodegenerative diseases where protein misfolding is prevalent.
  • Inflammatory Conditions : Preliminary findings indicate that the compound may mitigate symptoms associated with inflammatory diseases, although further clinical trials are needed to confirm efficacy.

Comparison with Similar Compounds

Key Structural Differences:

  • Carboxamide Substituents : The cyclohexyl-ethyl group in the target compound likely increases steric bulk and lipophilicity compared to analogs with smaller (e.g., methoxypropyl) or aromatic (e.g., phenylethyl) substituents .
  • Core Modifications : The 9-methyl group is conserved across most analogs, but substitutions at position 1 (e.g., 3-methoxypropyl vs. benzyl in precursor compounds) influence solubility and metabolic stability .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl-ethyl group likely increases logP compared to polar analogs (e.g., N-(2,4-dimethoxyphenyl)), which may enhance membrane permeability but reduce aqueous solubility .
  • pKa : Predicted pKa values for related compounds (e.g., ~14.76 in ) suggest basicity at physiological pH, influencing ionization and bioavailability .

Pharmacological Profiles

  • Kinase Inhibition: Pyridopyrrolopyrimidines are known to target kinases like JAK2 or EGFR, though specific activity depends on substituent chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.